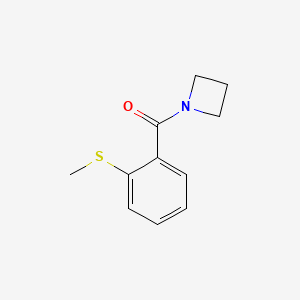
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of ketone compounds and is commonly used in laboratory experiments to study its biochemical and physiological effects on living organisms.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone has been found to have several biochemical and physiological effects on living organisms. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azetidin-1-yl-(2-methylsulfanylphenyl)methanone in laboratory experiments is its relatively low toxicity and high specificity towards certain enzymes and proteins. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone. One of the main areas of research is the development of novel drugs based on this compound for the treatment of inflammatory and cancer-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of more water-soluble derivatives of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone involves a multi-step process that starts with the reaction of 2-methylsulfanylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting compound is then treated with hydrazine hydrate to form the corresponding hydrazone derivative. Finally, the hydrazone derivative is subjected to a cyclization reaction with the help of an acid catalyst to obtain Azetidin-1-yl-(2-methylsulfanylphenyl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has also been found to possess antioxidant and antimicrobial activities, making it a promising candidate for the development of novel drugs.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-6-3-2-5-9(10)11(13)12-7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFOEMWYAUKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

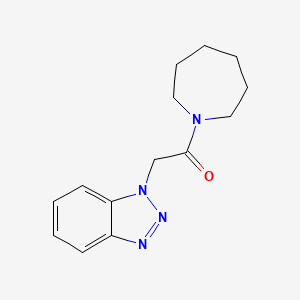

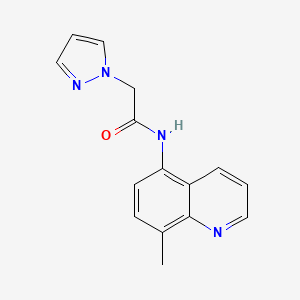
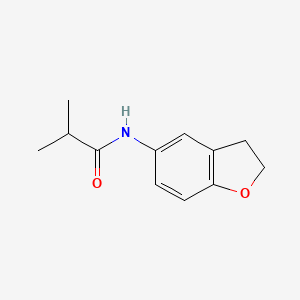
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)


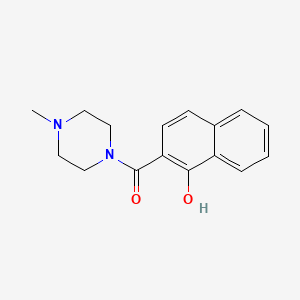


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)